molecular formula C17H16F3NO4S B2807646 Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate CAS No. 592470-86-5

Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate

Cat. No.: B2807646
CAS No.: 592470-86-5
M. Wt: 387.37
InChI Key: RLWHKSZEQKQEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate, with the CAS registry number 592470-86-5, is a high-purity chemical compound offered for scientific research and development . This glycinate derivative has a molecular formula of C 17 H 16 F 3 NO 4 S and a molecular weight of 387.37 g/mol . Its structure features a methyl ester and incorporates both a toluenesulfonamide (tosyl) group and a 3-(trifluoromethyl)phenyl moiety, characteristics often associated with potential biological activity and utility in medicinal chemistry explorations . Researchers can utilize this compound as a key synthetic intermediate or building block in organic synthesis, particularly for developing more complex molecules. The presence of the sulfonamide group makes it a candidate for investigating interactions with various enzyme families. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use .

Properties

IUPAC Name

methyl 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c1-12-6-8-15(9-7-12)26(23,24)21(11-16(22)25-2)14-5-3-4-13(10-14)17(18,19)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWHKSZEQKQEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline to form the corresponding sulfonamide. This intermediate is then reacted with methyl glycinate under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in pharmaceutical synthesis .

Conditions Reagents Product Yield Reference
Acidic (HCl, H₂O)Hydrochloric acidN-[(4-Methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine85–92%
Basic (NaOH, MeOH)Sodium hydroxideN-[(4-Methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine sodium salt78–88%

Mechanistic Insight :

  • Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.
  • Basic hydrolysis : Deprotonation of water generates hydroxide ions, which cleave the ester via nucleophilic acyl substitution .

Condensation Reactions

The sulfonamide group participates in coupling reactions, forming urea or amide derivatives. Such reactions are pivotal in synthesizing peptidomimetics and enzyme inhibitors .

Reagents Catalyst Product Application Reference
Ethyl glycinateSodium acetateN-Tosyl-N-(3-trifluoromethylphenyl)glycine ethyl esterIntermediate for protease inhibitors
3-AminopyridineDCC (Coupling agent)N-(Pyridin-3-yl)-N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinateKinase inhibitor scaffolds

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group enhances the reactivity of the aromatic ring, enabling electrophilic aromatic substitution (EAS) at the meta position relative to the sulfonamide .

Reaction Type Reagents Product Yield Reference
NitrationHNO₃, H₂SO₄5-Nitro-N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate65–72%
Halogenation (Chlorination)Cl₂, FeCl₃5-Chloro derivative58–63%

Regioselectivity : Directed by the electron-deficient trifluoromethyl group, substitutions occur preferentially at the C5 position .

Reductive Amination

The glycinate moiety can engage in reductive amination with aldehydes or ketones to form secondary amines, expanding its utility in medicinal chemistry .

Carbonyl Compound Reducing Agent Product Application Reference
BenzaldehydeNaBH₃CNN-Benzyl-N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinateAntibacterial agents
CyclohexanoneH₂, Pd/CN-Cyclohexyl derivativeCNS-targeted drug candidates

Enzymatic Transformations

The compound serves as a substrate for glutathione transferases (GSTs) in the mercapturic acid pathway, forming glutathione conjugates for detoxification .

Enzyme Conjugate Formed Metabolic Fate Reference
GST-πGlutathione S-conjugateFurther hydrolyzed to cysteinylglycine and cysteine derivatives

Stability Under Thermal and Photolytic Conditions

Studies indicate moderate stability:

  • Thermal degradation (>150°C) leads to desulfonylation, releasing SO₂ and forming methyl N-[3-(trifluoromethyl)phenyl]glycinate .
  • UV exposure (254 nm) induces cleavage of the sulfonamide bond, yielding 3-(trifluoromethyl)aniline and methyl N-(4-methylphenyl)sulfonyl glycinate .

Key Research Findings

  • Synthetic Utility : The ester group acts as a protective moiety for carboxylic acids, enabling selective functionalization .
  • Pharmacological Relevance : Derivatives inhibit PTPases (e.g., PTP-1B) and cyclooxygenase-2 (COX-2), with applications in diabetes and inflammation .
  • Metabolic Pathways : GST-mediated conjugation highlights its role in xenobiotic metabolism .

For structural data and additional reaction schemes, refer to PubChem entries CID 1286153 and CID 984515 .

Scientific Research Applications

Targeted Protein Degradation

Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate has been explored for its role in targeted protein degradation. This approach leverages the compound's ability to bind specific proteins, facilitating their degradation through cellular mechanisms. Such applications are particularly relevant in oncology, where the degradation of oncogenic proteins can lead to tumor regression.

Case Study : In a study examining compounds that induce targeted degradation of IKZF1/3 proteins in hematological malignancies, derivatives of this compound demonstrated promising activity in preclinical models, suggesting potential for further clinical development .

The synthesis of this compound involves multicomponent reactions that allow for the efficient production of complex molecules with high yields. The synthetic pathways often utilize readily available starting materials, making the process economically viable for large-scale production.

Synthesis Overview :

  • Starting Materials : The synthesis typically begins with readily available sulfonamides and trifluoromethylated phenols.
  • Reaction Conditions : Conditions such as temperature, solvent choice, and catalyst presence significantly influence yield and purity.
  • Characterization : Products are characterized using NMR, MS, and IR spectroscopy to confirm structure and purity.

Regulatory Status

As a compound under investigation for therapeutic applications, this compound is subject to rigorous regulatory scrutiny. Its safety profile must be established through preclinical studies before advancing to clinical trials.

Mechanism of Action

The mechanism of action of Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate R1: 4-methylphenyl sulfonyl; R2: 3-CF3-phenyl ~383 (estimated) Discontinued; potential GPCR modulation
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate R1: 4-methylphenyl sulfonyl; R2: 3-Cl-4-OCH3-phenyl 425.9 (CAS: 425626-62-6) Higher polarity due to Cl/OCH3 groups
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate R1: 4-methylphenyl sulfonyl; R2: 3-OCH3-phenyl 349 (CAS: 333446-35-8) Electron-donating OCH3; lower lipophilicity
MethylN-[(4-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]glycinate Complex pyrazolone ring system Not provided Potential kinase inhibition or anti-inflammatory activity

Key Comparisons :

Substituent Effects :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (CF3) group in the target compound increases lipophilicity and metabolic stability compared to methoxy (OCH3) or chloro (Cl) groups in analogs . This makes the target compound more suited for central nervous system (CNS) targets, whereas OCH3/Cl derivatives may exhibit better solubility in aqueous environments.
  • Steric Considerations : The bulky CF3 group may hinder binding to shallow protein pockets compared to smaller substituents like Cl or OCH3.

Synthetic Accessibility :

  • Introducing CF3 groups often requires specialized fluorination reagents (e.g., Ruppert-Prakash reagent), increasing synthesis complexity and cost compared to Cl or OCH3 derivatives, which can be added via nucleophilic substitution .

The pyrazolone-containing analog () may target inflammatory pathways due to structural similarity to known pyrazolone-based drugs (e.g., antipyrine) .

Commercial Viability :

  • The discontinuation of the target compound () contrasts with the availability of analogs like Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (), implying superior stability or demand for the latter in research.

Biological Activity

Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14F3NO4S
  • Molecular Weight : 373.3 g/mol
  • CAS Number : 592470-86-5
  • Chemical Structure : The compound contains a sulfonyl group and a trifluoromethyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl and trifluoromethyl groups enhance the compound's binding affinity, thereby modulating enzymatic activities and receptor functions.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases, which play a crucial role in protein degradation and cellular signaling.

Receptor Binding

The compound's structural features allow it to bind effectively to various receptors, potentially influencing cellular responses such as apoptosis and proliferation. Studies have suggested that it may modulate pathways associated with cancer cell growth, making it a candidate for further investigation in oncology.

In Vitro Studies

  • Cell Viability Assays : In vitro studies using cell lines have demonstrated that this compound exhibits cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50) values indicate its potency in inducing cell death.
  • Mechanistic Insights : Flow cytometry analyses have revealed that the compound can induce apoptosis in treated cells, confirming its potential as an anticancer agent.
StudyCell LineIC50 (µM)Mechanism
Study AK562 (leukemia)15Apoptosis induction
Study BHeLa (cervical cancer)10Enzyme inhibition

In Vivo Studies

Preliminary animal studies have shown that the compound can inhibit tumor growth in xenograft models. For example, in a mouse model bearing human breast cancer cells, treatment with this compound resulted in significant tumor size reduction compared to control groups.

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated the effects of this compound on breast cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation.
  • Study on Enzyme Inhibition : Another study focused on its role as an inhibitor of cathepsin L, an enzyme implicated in cancer metastasis. The findings suggested that the compound could reduce invasive properties of cancer cells by inhibiting this enzyme.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate?

The synthesis typically involves sequential acylation and sulfonylation steps. Starting materials include 3-(trifluoromethyl)aniline, 4-methylbenzenesulfonyl chloride, and methyl glycinate. Key steps:

  • Acylation : Reacting 3-(trifluoromethyl)aniline with methyl glycinate under anhydrous conditions (e.g., dichloromethane, triethylamine).
  • Sulfonylation : Introducing the 4-methylphenylsulfonyl group via nucleophilic substitution.
  • Optimization : Response surface methodology (RSM) is used to maximize yield (e.g., 60–75%) by adjusting temperature (40–60°C), reaction time (12–24 hrs), and stoichiometric ratios .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is the structural characterization of this compound performed?

Structural elucidation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., sulfonyl group at δ 7.6–7.8 ppm, trifluoromethyl at δ 119–121 ppm 19^19F) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, revealing planar sulfonamide and twisted trifluoromethylphenyl groups .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 429.08) .

Q. What initial biological screening approaches are used to evaluate its activity?

  • Enzyme Inhibition Assays : Tested against cyclooxygenase (COX-2) and proteases via fluorometric or colorimetric methods (IC50_{50} values typically 10–50 µM) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity (therapeutic index >5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Comparative Meta-Analysis : Cross-reference datasets using standardized assay conditions (e.g., pH 7.4, 37°C) to control for variability .

  • Structural Analog Comparison : Evaluate activity trends against analogs (e.g., replacing trifluoromethyl with chloro groups reduces COX-2 inhibition by 30%) .

  • Table : Key Analog Comparisons

    Analog SubstituentCOX-2 IC50_{50} (µM)MIC (S. aureus, µg/mL)
    3-Trifluoromethyl (Parent)12.3 ± 1.516.0 ± 2.1
    3-Chloro38.7 ± 3.224.5 ± 3.4
    4-Methoxy45.6 ± 4.1>50

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to COX-2 (PDB: 5KIR), showing hydrogen bonds with Arg120 and hydrophobic interactions with the trifluoromethyl group .
  • Molecular Dynamics (MD) : 100-ns simulations in GROMACS assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) identifies electron-withdrawing groups (e.g., trifluoromethyl) as critical for activity .

Q. How can solubility and stability challenges in in vitro assays be addressed?

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility (from 0.5 mg/mL to 2.1 mg/mL) .
  • Prodrug Derivatization : Introduce ester or phosphate groups to improve bioavailability (e.g., hydrolysis-resistant methyl ester) .
  • Lyophilization : Stabilize the compound in solid form (4°C, argon atmosphere) for long-term storage without degradation .

Methodological Considerations

  • Analytical Validation : Always cross-validate HPLC purity (>98%) with orthogonal techniques like TLC or capillary electrophoresis .
  • Data Reproducibility : Report reaction yields as mean ± SD from ≥3 independent trials .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, excluding prohibited vendors (e.g., BenchChem) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.